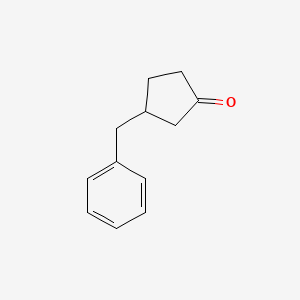![molecular formula C17H16N4O2 B2819838 6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole CAS No. 1797085-51-8](/img/structure/B2819838.png)
6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[4,3-d]pyrimidine core with an indole moiety, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the indole moiety. Common reagents used in these reactions include various halogenated compounds, metal catalysts, and organic solvents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, metal catalysts, and organic solvents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar structural motif but different functional groups.
2-Fluorodeschloroketamine: A compound with a related indole structure but different pharmacological properties.
Uniqueness
6-methoxy-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1H-indole stands out due to its unique combination of a pyrido[4,3-d]pyrimidine core and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-13-3-2-11-6-16(20-15(11)7-13)17(22)21-5-4-14-12(9-21)8-18-10-19-14/h2-3,6-8,10,20H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVHCAAVQSTIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2819755.png)
![6-(2-methoxyethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819760.png)


![Tert-butyl 3-(hydroxymethyl)-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2819763.png)


![N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2819770.png)
![N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2819772.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2819773.png)
![prop-2-en-1-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2819774.png)
![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2819775.png)
![Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2819776.png)

